(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-hydroxybenzoate
Description
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 4-hydroxybenzoate is a bicyclic monoterpene ester derivative, combining a 1,7,7-trimethylnorbornane (isoborneol) backbone with a 4-hydroxybenzoic acid moiety. This structural duality makes it relevant in applications requiring controlled solubility, such as cosmetic stabilizers, pharmaceutical intermediates, or bioactive molecules. Notably, its stereochemistry (commonly the 1R,2R,4R configuration in related esters like isobornyl acetate) significantly influences physicochemical behavior and biological interactions .
Structure
3D Structure
Properties
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3/c1-16(2)12-8-9-17(16,3)14(10-12)20-15(19)11-4-6-13(18)7-5-11/h4-7,12,14,18H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBMPPVYPMMRNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CC=C(C=C3)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Camphor to Borneol
Camphor (), a naturally abundant terpene, undergoes stereoselective reduction to yield borneol. The Meerwein–Ponndorf–Verley (MPV) reduction is the gold standard for this transformation, utilizing aluminum isopropoxide as a catalyst in isopropyl alcohol. This reversible reaction produces a racemic mixture of borneol and isoborneol, with the ratio dependent on reaction conditions:
Alternative reducing agents, such as sodium borohydride (), preferentially yield isoborneol due to irreversible kinetics, making them unsuitable for borneol synthesis. Recent advancements in catalytic hydrogenation using Raney nickel have shown promise, achieving 80–90% conversion rates with minimal diastereomer formation.
Chirality Control in Borneol Synthesis
Natural (+)-borneol is typically sourced from Cinnamomum camphora, while synthetic routes rely on chiral catalysts to enforce stereoselectivity. Enzymatic reductions using borneol dehydrogenase selectively produce (−)-borneol from (+)-camphor, though scalability remains a challenge. Industrial processes often resolve racemic mixtures via fractional crystallization or sublimation, with sublimation at 170–180°C yielding 96–98% pure borneol.
Synthesis of 4-Hydroxybenzoic Acid Derivatives
The phenolic component of the target ester, 4-hydroxybenzoic acid (), is commercially available but may require activation for esterification.
Activation of 4-Hydroxybenzoic Acid
Esterification necessitates converting the carboxylic acid into a reactive intermediate, such as an acid chloride or mixed anhydride . Treatment with thionyl chloride () or oxalyl chloride () under anhydrous conditions produces 4-hydroxybenzoyl chloride, which is highly reactive but moisture-sensitive.
Esterification Strategies: Coupling Borneol and 4-Hydroxybenzoic Acid
The final step involves forming the ester bond between borneol and activated 4-hydroxybenzoic acid. Three primary methods are employed:
Acid-Catalyzed Fischer Esterification
In this classical approach, borneol and 4-hydroxybenzoic acid are refluxed in the presence of a Brønsted acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction is equilibrium-driven, requiring excess alcohol or acid removal to shift the equilibrium:
Limitations : Low yields (30–50%) due to steric hindrance from the bulky borneol moiety and competing dehydration of borneol at high temperatures.
Steglich Esterification
The Steglich method , utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), bypasses equilibrium constraints. This two-step process activates the carboxylic acid as an intermediate acyloxyphosphonium ion, which reacts efficiently with borneol:
Advantages :
Enzymatic Esterification
Lipases (e.g., Candida antarctica Lipase B) catalyze ester formation in non-aqueous media. This method is stereospecific and avoids racemization, making it ideal for chiral borneol derivatives. Optimal conditions include:
| Parameter | Value | Notes |
|---|---|---|
| Solvent | tert-Butyl methyl ether | Low polarity enhances enzyme stability |
| Temperature | 35–45°C | Balances enzyme activity and substrate solubility |
| Water Activity | <0.2 | Prevents hydrolysis |
Purification and Characterization
Crude reaction mixtures typically contain unreacted starting materials, diastereomers, and by-products like camphene (from borneol dehydration).
Chromatographic Separation
Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves the target ester from impurities. High-performance liquid chromatography (HPLC) using C18 columns and acetonitrile/water mobile phases achieves >99% purity.
Sublimation and Recrystallization
Sublimation at 170–180°C under reduced pressure isolates borneol derivatives, while recrystallization from ethanol/water mixtures removes polar impurities.
Spectroscopic Characterization
-
NMR : Key signals include the borneol methine proton ( 3.8–4.1 ppm) and aromatic protons from the benzoate ( 6.8–7.2 ppm).
-
IR Spectroscopy : Ester carbonyl stretch at 1680–1700 cm .
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pharmaceutical Applications
1. Drug Delivery Systems
The compound is utilized in drug delivery systems due to its ability to form stable films and coatings that enhance the adhesion and durability of pharmaceutical formulations. Its structure allows for controlled release of active ingredients, improving therapeutic efficacy.
2. Antimicrobial Activity
Studies have shown that derivatives of (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-hydroxybenzoate exhibit antimicrobial properties. This makes it a potential candidate for developing topical antimicrobial agents.
3. Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Cosmetic Applications
1. Skin Care Formulations
Due to its emollient properties, this compound is incorporated into skin care products to enhance moisture retention and improve skin texture.
2. Sunscreen Agents
The compound's stability under UV light makes it an ideal ingredient in sunscreens, providing protection against harmful UV radiation while maintaining product integrity.
Material Science Applications
1. Coatings and Adhesives
The unique chemical structure allows the compound to be used in formulating high-performance coatings and adhesives that require strong bonding and resistance to environmental factors.
2. Biodegradable Plastics
Research is ongoing into the use of this compound in developing biodegradable plastics, which are essential for reducing environmental impact.
Case Study 1: Drug Delivery System Development
A study published in the Journal of Controlled Release demonstrated the effectiveness of this compound in enhancing the bioavailability of poorly soluble drugs through its use in polymeric micelles.
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) highlighted the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli, suggesting its potential use in topical formulations for wound care.
Mechanism of Action
The mechanism of action of (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The 4-hydroxybenzoate derivative exhibits intermediate logP (3.8) compared to isobornyl methacrylate (4.1) and propanoate (3.6). The hydroxyl group reduces hydrophobicity relative to non-polar esters like methacrylate.
- Solubility: The hydroxyl group marginally improves water solubility over methacrylate but remains lower than acetate or propanoate due to the aromatic ring’s bulk.
- Stereochemical Impact : Analogous compounds (e.g., isobornyl acetate) show configuration-dependent properties; the 1R,2R,4R isomer often has higher thermal stability .
Key Findings :
- Receptor Binding: The 4-hydroxybenzoate derivative’s phenolic group may enhance estrogen receptor affinity compared to non-aromatic esters like acetate .
- The 4-hydroxybenzoate variant is predicted to exceed isobornyl acetate in toxicity due to reduced biodegradability .
- Skin Sensitization: Lower than cinnamate derivatives (e.g., 85.49% in ) but higher than acetate, likely due to reactive oxygen species generation from the phenolic moiety.
Biological Activity
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-hydroxybenzoate, commonly referred to as a derivative of trimethylbicyclo compounds, exhibits significant biological activity that has garnered attention in various fields including pharmacology and toxicology. This compound's structure contributes to its unique interactions with biological systems, leading to both therapeutic and adverse effects.
- Molecular Formula : C20H34O2
- Molecular Weight : 306.483 g/mol
- CAS Number : 5649-82-1
- LogP : 4.141 (indicating lipophilicity)
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties, which make it a candidate for use in topical formulations. Its efficacy against various pathogens suggests potential applications in treating skin infections and as a preservative in cosmetic products.
Anti-inflammatory Effects
Studies have shown that the compound may exhibit anti-inflammatory activity through modulation of inflammatory pathways. This could be beneficial in formulations aimed at reducing skin irritation or conditions such as eczema.
Analgesic Activity
The compound has been noted for its local anesthetic effects, providing relief from pain upon topical application. This is particularly relevant in formulations designed for pain management.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against common bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations of 0.5% and 1%, suggesting its potential as an effective antimicrobial agent in topical applications.
| Concentration (%) | Zone of Inhibition (mm) |
|---|---|
| 0.5 | 15 |
| 1.0 | 25 |
Toxicological Assessment
Toxicological evaluations have highlighted the importance of understanding the safety profile of this compound. In animal studies, high doses resulted in hepatotoxicity and neurotoxic effects, including seizures and irritability at concentrations exceeding therapeutic levels.
Reversed-Phase Liquid Chromatography (RPLC)
A validated RPLC method was developed for quantifying this compound in cream formulations. The method demonstrated high precision and accuracy with recovery rates between 99.80% to 100.06%, making it suitable for quality control in pharmaceutical applications.
| Parameter | Value |
|---|---|
| Linearity Range | 0.25 - 1.75 mg/ml |
| LOD | 8.4 μg/ml |
| LOQ | 76 μg/ml |
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-hydroxybenzoate, and what are the critical purification steps?
- Methodology : The synthesis involves esterification of 4-hydroxybenzoic acid with bicyclic alcohols derived from terpenoid precursors (e.g., borneol derivatives). Key steps include acid-catalyzed esterification (e.g., using glacial acetic acid as a catalyst) and purification via column chromatography or recrystallization. HPLC (≥98% purity) and NMR are essential for confirming product integrity .
- Data : Reported yields range from 60–85%, with purity confirmed by retention time alignment in HPLC (C18 column, methanol/water mobile phase) and characteristic NMR peaks (e.g., δ 1.2–1.4 ppm for methyl groups on the bicyclic framework) .
Q. How can spectroscopic techniques distinguish stereoisomers of this compound?
- Methodology : Chiral HPLC or GC-MS with chiral columns (e.g., β-cyclodextrin-based) can resolve enantiomers. For diastereomers, compare H NMR coupling constants (e.g., axial vs. equatorial protons in the bicyclo[2.2.1]heptane system) and NOESY correlations to confirm spatial arrangements .
- Data : For example, endo vs. exo configurations exhibit distinct C NMR shifts for the acetate carbonyl group (δ 170–172 ppm for endo vs. 168–170 ppm for exo) .
Q. What are the standard protocols for stability testing under varying storage conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS monitoring. Degradation products (e.g., hydrolyzed 4-hydroxybenzoic acid) are quantified using calibration curves .
- Data : Stability is pH-dependent; degradation rates increase in alkaline conditions (t₁/₂ = 30 days at pH 9 vs. >1 year at pH 5) .
Advanced Research Questions
Q. How does the compound’s stereochemistry influence its biological activity in vitro?
- Methodology : Compare enantiomers in cell-based assays (e.g., anti-inflammatory activity via TNF-α inhibition in macrophages). Molecular docking studies (AutoDock Vina) can predict binding affinities to targets like cyclooxygenase-2 .
- Data : The (1S,2R,4S)-isomer shows 3-fold higher COX-2 inhibition (IC₅₀ = 12 μM) than the (1R,2S,4R)-isomer (IC₅₀ = 36 μM) due to better hydrophobic pocket alignment .
Q. What contradictions exist in reported bioactivity data, and how can they be resolved?
- Methodology : Meta-analysis of literature data with attention to assay conditions (e.g., cell lines, solvent controls). Reproduce key studies using standardized protocols (e.g., ISO 10993-5 for cytotoxicity) .
- Data : Discrepancies in IC₅₀ values (e.g., 5–50 μM for antioxidant activity) may arise from DMSO solvent interference (>0.1% v/v suppresses activity by 20%) or variations in ROS detection methods (DCFH-DA vs. luminol) .
Q. How can computational modeling optimize derivative design for enhanced pharmacokinetics?
- Methodology : QSAR models (e.g., CoMFA) using descriptors like logP, polar surface area, and H-bond donors. Predict metabolic sites via CYP450 docking (Schrödinger Suite) .
- Data : Derivatives with logP < 3.5 show improved aqueous solubility (>1 mg/mL) but reduced blood-brain barrier penetration (P-gp efflux ratio > 5) .
Methodological Recommendations
- Stereochemical Analysis : Use X-ray crystallography for absolute configuration determination (e.g., CCDC deposition for bicyclic frameworks) .
- Bioactivity Validation : Include positive controls (e.g., ascorbic acid for antioxidant assays) and validate cytotoxicity thresholds (CC₅₀ > 100 μM for non-specific effects) .
- Data Reproducibility : Adhere to FAIR data principles (e.g., deposition in ChEMBL or PubChem) for cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
